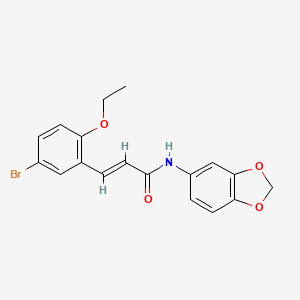

(2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-BROMO-2-ETHOXYPHENYL)PROP-2-ENAMIDE

CAS No.: 685850-37-7

Cat. No.: VC7681700

Molecular Formula: C18H16BrNO4

Molecular Weight: 390.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685850-37-7 |

|---|---|

| Molecular Formula | C18H16BrNO4 |

| Molecular Weight | 390.233 |

| IUPAC Name | (E)-N-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C18H16BrNO4/c1-2-22-15-6-4-13(19)9-12(15)3-8-18(21)20-14-5-7-16-17(10-14)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21)/b8-3+ |

| Standard InChI Key | LLKIZGBCWPSDQG-FPYGCLRLSA-N |

| SMILES | CCOC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide, delineates its core components:

-

Benzodioxole ring: A 1,3-benzodioxole system fused at the 5-position, serving as the amide nitrogen substituent.

-

Propenamide backbone: An (E)-configured α,β-unsaturated amide linkage.

-

5-Bromo-2-ethoxyphenyl group: A bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 411.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).

Table 1: Structural Comparison with Analogous Compounds

The target compound distinguishes itself through its 5-bromo-2-ethoxyphenyl group, which introduces steric and electronic effects distinct from methoxy or unsubstituted phenyl analogs .

Synthesis and Production

While no explicit synthesis routes for this compound are documented, its structure suggests a multi-step approach involving:

Key Synthetic Steps

-

Formation of the Benzodioxole Ring:

-

Derived from catechol via acid-catalyzed cyclization with formaldehyde.

-

-

Synthesis of the 5-Bromo-2-ethoxyphenyl Intermediate:

-

Bromination of 2-ethoxyphenol using in acetic acid, followed by purification.

-

-

Propenamide Coupling:

-

Condensation of the benzodioxol-5-amine with (E)-3-(5-bromo-2-ethoxyphenyl)acryloyl chloride under basic conditions (e.g., ).

-

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Expected Yield (%) |

|---|---|---|

| Benzodioxole formation | Catechol, , , 110°C | 65–75 |

| Bromination | , , 25°C | 80–85 |

| Amide coupling | Acryloyl chloride, , , 0°C→RT | 70–78 |

Chemical Properties and Reactivity

The compound’s reactivity is governed by three functional domains:

Enamide Group (CH=CH−C(=O)−N\text{CH}=\text{CH}-\text{C}(=\text{O})-\text{N}CH=CH−C(=O)−N)

-

Hydrolysis: Susceptible to acid- or base-mediated cleavage to carboxylic acids and amines.

-

Reduction: Catalytic hydrogenation () would yield the saturated amide derivative.

Aromatic Substitution

-

Bromine: A meta-directing group, enabling further electrophilic substitution (e.g., nitration).

-

Ethoxy Group: Ortho/para-directing, potentially facilitating sulfonation or halogenation.

Benzodioxole Ring

-

Oxidative Degradation: Susceptible to ring-opening under strong oxidizing conditions (e.g., ) to form dicarboxylic acids.

Comparative Analysis with Structural Analogs

Bioactivity Trends

-

Methoxy vs. Ethoxy: Ethoxy’s larger size may improve lipid solubility, enhancing blood-brain barrier penetration compared to methoxy analogs.

-

Bromine vs. Chlorine: Bromine’s higher atomic weight could increase radiative decay rates in fluorescent probes.

Synthetic Challenges

-

Steric Hindrance: The 2-ethoxy group complicates electrophilic substitution on the phenyl ring compared to unsubstituted derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume